molecular formula C15H20N2O B1206953 Anagyrine

Anagyrine

Cat. No. B1206953
M. Wt: 244.33 g/mol
InChI Key: FQEQMASDZFXSJI-WXRRBKDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anagyrine is a natural product found in Thermopsis chinensis, Maackia tashiroi, and other organisms with data available.

Scientific Research Applications

1. Desensitization of Peripheral Nicotinic Acetylcholine Receptors

Anagyrine, a teratogenic quinolizidine alkaloid found in Lupinus spp., has been studied for its ability to desensitize nicotinic acetylcholine receptors (nAChR) in cell culture models. This property is significant because it provides insight into the potential mechanism behind crooked calf syndrome in cattle. Anagyrine acts as a partial agonist and desensitizer of nAChR, and its ability to do so directly without metabolism has been confirmed. This finding suggests that serum anagyrine concentrations could serve as a biomarker for lupine teratogenicity in cattle (Green et al., 2017).

2. Chromatographic Determination in Caulophyllum Thalictroides

Anagyrine has been identified in the plant Caulophyllum thalictroides, commonly known as blue cohosh, which is used in dietary supplements. The presence of anagyrine, which is toxic to range animals and implicated as a teratogen in higher animals, raises safety concerns for products containing this herb, especially when used by pregnant women. Gas chromatographic techniques have been employed to determine the levels of anagyrine in these products (Betz et al., 1998).

3. Cytotoxicity Evaluation in Anagyris Foetida Extracts

Anagyris foetida extracts, containing anagyrine, have been investigated for their cytotoxic effects against tumor cell lines. This study highlights the potential of anagyrine in cancer research, especially for its cytotoxic properties which could be harnessed for therapeutic purposes (Innocenti et al., 2006).

4. NMR Spectroscopy and Structural Analysis

The structure and conformation of anagyrine have been extensively studied using NMR spectroscopy. This research is crucial in understanding the chemical nature of anagyrine, which is vital for its application in various scientific research fields (Rycroft et al., 1991).

5. Biosynthesis in Lupine Species

Studies on the biosynthesis of anagyrine in lupine species have revealed its formation from lupanine via a series of oxidations. Understanding the biosynthetic pathways of anagyrine in plants is important for both agricultural and pharmacological research (Chaudhuri & Keller, 1991).

properties

Product Name

Anagyrine

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

(10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one

InChI

InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11?,12?,13-/m1/s1

InChI Key

FQEQMASDZFXSJI-WXRRBKDZSA-N

Isomeric SMILES

C1CCN2CC3CC([C@H]2C1)CN4C3=CC=CC4=O

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O

synonyms

anagyrine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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